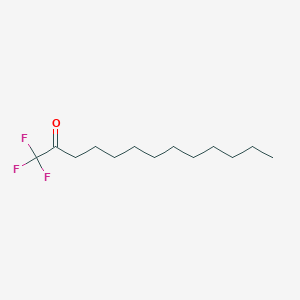

1,1,1-Trifluorotridecan-2-one

Description

Significance of Trifluoromethyl Ketones in Organic Synthesis and Molecular Design

Trifluoromethyl ketones (TFMKs) are recognized as exceptionally valuable synthetic targets and as building blocks in the creation of fluorinated pharmaceuticals. spectrumchemical.comsigmaaldrich.com The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the chemical and physical properties of the parent molecule. researchgate.net This modification can enhance metabolic stability and lipophilicity, crucial parameters in drug design. sigmaaldrich.com

One of the most notable features of trifluoromethyl ketones is their ability to act as potent enzyme inhibitors. spectrumchemical.com They can function as transition-state analogs for the enzymatic hydrolysis of esters and amides, a key process in many biological pathways. researchgate.netgoogle.com In aqueous environments, TFMKs can exist in equilibrium with their hydrated gem-diol forms, which are thought to be the species responsible for their inhibitory activity. spectrumchemical.com This reversible covalent inhibition mechanism has been exploited in the design of inhibitors for a range of enzymes.

The incorporation of a trifluoromethyl group is a well-established strategy to improve the pharmacokinetic profile and binding selectivity of drug candidates. sigmaaldrich.com It is often used as a bioisostere for other chemical groups, such as a chlorine atom, due to their similar steric demands. sigmaaldrich.com

Historical Context of Fluorinated Ketone Synthetic Methodologies

The history of organofluorine chemistry dates back to before the isolation of elemental fluorine itself. wikipedia.org The first synthesis of an organofluorine compound by halogen exchange was reported in 1862, a method that remains fundamental in the production of fluorochemicals. wikipedia.org The development of methods for introducing fluorine into organic molecules has evolved significantly over the decades.

Early methods for synthesizing fluorinated compounds were often challenging and required harsh reagents. The development of milder and more selective fluorinating agents was a major breakthrough. In the 1980s, stable N-fluoro-N-alkylsulfonamides were reported as effective fluorinating agents for carbanions. sigmaaldrich.comnih.gov Subsequently, the development of N-fluoropyridinium salts provided even more versatile and powerful reagents for a broader range of substrates. sigmaaldrich.com

The synthesis of trifluoromethyl ketones has also seen considerable advancement. Traditional methods include the oxidation of trifluoromethyl carbinols and the acylation of organometallic reagents. spectrumchemical.com More recently, methods utilizing fluoroform (HCF3), a potent greenhouse gas and industrial byproduct, have been developed as a cost-effective and straightforward route to TFMKs from readily available esters. researchgate.netgoogle.com This approach represents a significant step towards more sustainable and economical syntheses of these valuable compounds.

Scope of Current Research on 1,1,1-Trifluorotridecan-2-one and Related Structures

While extensive research exists on trifluoromethyl ketones in general, specific studies focusing on this compound are limited in publicly available literature. However, the broader class of long-chain fluorinated ketones is of growing interest. These molecules combine the unique properties of the trifluoromethyl ketone functional group with the characteristics of a long alkyl chain, such as hydrophobicity and potential for self-assembly.

Current research on related structures often focuses on their potential biological activities. Long-chain hydrocarbons are components of many biological systems, and the introduction of a trifluoromethyl ketone could lead to novel enzyme inhibitors with specificities for lipid-metabolizing enzymes, for example. The study of long-chain per- and polyfluorinated alkyl substances (PFAS) and their environmental and health impacts is a major area of research, although this is distinct from the targeted synthesis of specific long-chain fluorinated ketones for defined applications. noaa.gov

The development of new synthetic methods to access long-chain fluorinated ketones in a controlled and efficient manner is also an active area of investigation. This includes adapting existing trifluoromethylation and ketone synthesis reactions to accommodate long alkyl chains, which can sometimes present challenges in terms of solubility and reactivity. The potential applications of these compounds in materials science, for instance as components of fluorinated surfactants or polymers, also represent an avenue for future research.

Interactive Data Table: Properties of Related Ketones

To provide context for the likely properties of this compound, the table below lists the properties of the non-fluorinated analog, 2-Tridecanone, and the simplest trifluoromethyl ketone, 1,1,1-Trifluoroacetone.

| Property | 2-Tridecanone | 1,1,1-Trifluoroacetone |

| CAS Number | 593-08-8 sigmaaldrich.com | 421-50-1 sigmaaldrich.com |

| Molecular Formula | C13H26O sigmaaldrich.com | C3H3F3O wikipedia.org |

| Molecular Weight | 198.34 g/mol sigmaaldrich.com | 112.05 g/mol sigmaaldrich.com |

| Appearance | May be a colorless to pale yellow liquid or may crystallize firmenich.com | Colorless liquid wikipedia.org |

| Boiling Point | --- | 21-24 °C wikipedia.org |

| Melting Point | 24-27 °C sigmaaldrich.com | -78 °C wikipedia.org |

| Density | 0.822 g/mL at 25 °C sigmaaldrich.com | 1.252 g/mL wikipedia.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

86571-23-5 |

|---|---|

Molecular Formula |

C13H23F3O |

Molecular Weight |

252.32 g/mol |

IUPAC Name |

1,1,1-trifluorotridecan-2-one |

InChI |

InChI=1S/C13H23F3O/c1-2-3-4-5-6-7-8-9-10-11-12(17)13(14,15)16/h2-11H2,1H3 |

InChI Key |

ZSPZNVMNSATHGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluorotridecan 2 One and Analogous Fluorinated Ketones

Classical Approaches to Trifluoromethyl Ketones

Traditional methods for the synthesis of trifluoromethyl ketones, including 1,1,1-Trifluorotridecan-2-one, have long relied on the reactivity of organometallic reagents and activated carboxylic acid derivatives. These foundational strategies remain relevant due to their straightforward application and use of accessible starting materials.

Grignard Reactions with Ethyl Trifluoroacetate (B77799)

A well-established method for preparing trifluoromethyl ketones is the reaction of a Grignard reagent with an ester of trifluoroacetic acid, typically ethyl trifluoroacetate. znaturforsch.com This reaction involves the nucleophilic addition of the organomagnesium compound to the electrophilic carbonyl carbon of the ester.

For the specific synthesis of this compound, the Grignard reagent, undecylmagnesium bromide, is prepared from undecyl bromide and magnesium. This reagent is then reacted with ethyl trifluoroacetate. znaturforsch.comresearchgate.net The reaction of undecylmagnesium bromide with ethyl trifluoroacetate under Grignard conditions has been reported to yield this compound, with isolated yields of 55%. znaturforsch.com However, it has been noted that the yields of this particular reaction can decrease significantly when scaling up the process. znaturforsch.com

The general applicability of using Grignard reagents with ethyl trifluoroacetate makes it a versatile tool for creating a variety of trifluoromethyl ketones. znaturforsch.com

Acylation of Dodecanoyl Chloride with Trifluoroacetic Anhydride (B1165640)

An alternative and often higher-yielding classical method involves the acylation of an acid chloride with trifluoroacetic anhydride. To synthesize this compound, dodecanoyl chloride is treated with trifluoroacetic anhydride in the presence of pyridine. This method has been shown to produce the target ketone in an 82% yield. znaturforsch.comresearchgate.net

The mechanism of this reaction is believed to proceed through the dehydrohalogenation of the dodecanoyl chloride by pyridine, which generates a ketene (B1206846) intermediate. This ketene is subsequently trapped by trifluoroacetic anhydride. The resulting mixed anhydride then undergoes decarboxylation to furnish the final this compound product. znaturforsch.com This approach avoids some of the scale-up issues associated with the Grignard method and provides a more efficient route to the desired compound. znaturforsch.com

Advanced and Stereoselective Synthetic Strategies for Fluorinated Ketones

While classical methods are effective, modern synthetic chemistry has seen the emergence of more sophisticated and often more efficient catalytic strategies. These advanced methods, frequently involving transition metals and photoredox catalysis, offer milder reaction conditions and broader substrate compatibility for the synthesis of fluorinated ketones.

Radical-Mediated Fluorination Approaches

Radical-mediated reactions offer powerful tools for the formation of carbon-fluorine bonds, often under mild conditions.

While specific examples for the direct synthesis of this compound using this exact method are not detailed in the provided search results, the general principles of radical-mediated trifluoromethylation can be applied. For instance, α-trifluoromethyl ketones can be synthesized from enol acetates using sodium trifluoromethanesulfinate (CF3SO2Na) under photoredox catalysis. This method demonstrates broad substrate scope and high functional group tolerance. The reaction proceeds through the generation of a trifluoromethyl radical which then adds to the enol acetate.

A similar approach involves the oxytrifluoromethylation of heteroatom-functionalized alkenes, which also yields α-trifluoromethylated ketones. beilstein-journals.org Vinyl azides can also serve as precursors to α-trifluoromethylated ketones through a reaction with CF3SO2Na under photoredox catalysis. beilstein-journals.org

A regioselective method for synthesizing β- and γ-fluorinated ketones utilizes a silver-catalyzed ring-opening of tertiary cyclopropanols and cyclobutanols. acs.orgnih.govacs.orgacs.org This strategy provides a direct way to introduce a fluorine atom at positions distal to the ketone group. acs.orgacs.org The reaction is believed to proceed through a radical-mediated pathway involving the cleavage of a C-C bond followed by the formation of a C-F bond. acs.orgacs.org

The process is efficient for a variety of substrates and offers good regioselectivity. acs.orgnih.govacs.orgacs.org For instance, the reaction of tertiary cyclopropanol (B106826) precursors yields β-fluorinated ketones, while cyclobutanol (B46151) precursors lead to γ-fluorinated ketones. acs.orgnih.gov Mechanistic studies suggest that a reactive species is generated in situ from a silver(I) salt and an electrophilic fluorinating agent like Selectfluor. oup.com This species initiates the ring-opening and subsequent fluorination. In some cases, AgF2 can act as both the oxidant and the fluorine source. researchgate.net The site-selectivity of the ring-opening is often dictated by the formation of the more stable carbon radical intermediate. oup.com This method has also been adapted for solid-state mechanochemical conditions, which can lead to higher yields, shorter reaction times, and reduced amounts of catalyst and reagents. thieme-connect.com

| Starting Material | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Tertiary Cyclopropanols | Ag(I) salt / Selectfluor | β-Fluorinated Ketones | Good regioselectivity, radical-mediated pathway. | acs.orgnih.gov |

| Tertiary Cyclobutanols | Ag(I) salt / Selectfluor | γ-Fluorinated Ketones | Efficient for introducing fluorine at the γ-position. | acs.orgnih.gov |

| Cyclopropanols | AgF2 | β-Fluorinated Ketones | AgF2 acts as both oxidant and fluorine source. | researchgate.net |

| Cyclobutanols | Ag(I) salt / Selectfluor (Ball-milling) | γ-Fluorinated Ketones | Faster reaction, higher yield, environmentally friendly. | thieme-connect.com |

Organocatalytic Enantioselective Synthesis of Alpha-Trifluoromethyl Tertiary Alcohols

Chiral α-trifluoromethyl tertiary alcohols are crucial building blocks for many biologically active molecules. rsc.org Organocatalysis has emerged as a powerful strategy for their enantioselective synthesis.

One approach involves the cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates, catalyzed by Takemoto-type thiourea (B124793) catalysts. rsc.org This method proceeds under mild conditions and provides a variety of enantioenriched α-trifluoromethyl tertiary alcohols with good to high yields and enantioselectivities. rsc.org The bifunctional nature of the catalyst is key, activating both the nucleophile and the electrophile. acs.org

Another strategy is the vinylogous aldol (B89426) reaction of 3-methylcyclohex-2-en-1-one with (het)aryl trifluoromethyl ketones, which is directed by a diamine–sulfonamide catalyst through hydrogen-bond-directing dienamine catalysis. thieme-connect.com This reaction produces a range of trifluoromethylated tertiary alcohols in good yields and with high enantioselectivity. thieme-connect.com

| Reaction Type | Reactants | Catalyst Type | Key Outcomes | Reference |

|---|---|---|---|---|

| Cross-Aldol Reaction | Aryl ketones and heteroaromatic trifluoromethyl ketone hydrates | Takemoto-type thiourea | Good to high yields and enantioselectivities. | rsc.org |

| Vinylogous Aldol Reaction | 3-Methylcyclohex-2-en-1-one and (het)aryl trifluoromethyl ketones | Diamine–sulfonamide | Yields up to 86% and 93% enantioselectivity. | thieme-connect.com |

| Vinylogous Aldol Reaction | Alkylidenepyrazolones and trifluoromethyl ketones | Bifunctional organocatalyst | Highly functionalized products with excellent diastereoselectivity. | acs.org |

Acetal (B89532) Acylation Methodologies for Trifluoro-Substituted Enones (Precursors)

Trifluoro-substituted enones are valuable precursors for the synthesis of various fluorinated compounds. One common method for their preparation is the trifluoroacylation of vinyl ethers. For example, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is readily synthesized by reacting ethyl vinyl ether with trifluoroacetic anhydride. mdpi.com This enone can then be used in subsequent reactions to create more complex trifluoromethylated ketones. mdpi.com

The reaction of trifluoroacetyl chloride with triethylamine (B128534) can also produce β-diethylamino-substituted trifluoromethyl-containing enones. mdpi.com These enones are versatile intermediates for synthesizing trifluoromethyl-containing heterocycles. mdpi.com

Electrophilic Fluorination of Ketone Scaffolds

Direct electrophilic fluorination is a common method for synthesizing α-fluoroketones. acs.orgacs.org This is typically achieved by reacting a ketone or its enol/enolate equivalent with an electrophilic fluorinating agent.

Selectfluor® (F-TEDA-BF4) is a widely used reagent for this purpose. rsc.orgsapub.org It can be used for the fluorination of various carbonyl compounds, including ketones, β-diketones, and β-ketoesters. sapub.orgresearchgate.net The reaction often proceeds through an enol or enolate intermediate, and the reactivity can be influenced by steric and electronic factors of the substrate. sapub.org In some cases, difluorination can occur as a side reaction. sapub.org The reaction can be performed in various solvents, including water, and even under solvent-free conditions, offering greener alternatives. researchgate.net

Other N-F type electrophilic fluorinating agents are also available, offering a range of fluorinating power. researchgate.net The choice of reagent and reaction conditions can allow for the selective mono- or difluorination of the ketone scaffold. sapub.org

Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates

Electrochemical methods provide a sustainable and efficient alternative for the synthesis of fluorinated ketones. organic-chemistry.org An electrochemical approach has been developed for the synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates (RfSO2Na). organic-chemistry.orgacs.orgacs.orgnih.gov This reaction is carried out in an undivided electrochemical cell under constant current conditions. organic-chemistry.orgacs.orgacs.orgnih.gov

The mechanism involves the electrochemical generation of perfluoroalkyl radicals from the corresponding sulfinates. organic-chemistry.orgacs.org These radicals then add to the double bond of the enol acetate, and the resulting carbon-centered radical is transformed into the fluorinated ketone. organic-chemistry.orgacs.orgacs.orgnih.gov This method is applicable to a wide range of enol acetates, including those derived from aryl, alkyl, and heteroaryl ketones, with product yields ranging from 20% to 85%. organic-chemistry.orgacs.org A key advantage of this method is the avoidance of chemical oxidants, which reduces waste and improves the environmental profile of the synthesis. organic-chemistry.org

Reactivity Profiles and Reaction Mechanisms of 1,1,1 Trifluorotridecan 2 One

Enolate Chemistry of Trifluoromethyl Ketones

The presence of a highly electronegative trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl, particularly concerning the formation and behavior of its enolate.

The direct generation of metal enolates from α-trifluoromethyl ketones like 1,1,1-Trifluorotridecan-2-one presents a significant challenge in synthetic chemistry. acs.orgresearchgate.net For a long time, α-CF3 metal enolates were considered too unstable and difficult to prepare. acs.orgnih.gov The primary reason for this instability is a facile decomposition pathway known as β-metal-fluorine elimination. acs.orgresearchgate.netacs.orgnih.gov

Despite these difficulties, methods for the direct and quantitative generation of these enolates have been developed, representing a paradigm shift in fluorine chemistry. acs.orgresearchgate.netacs.org One successful approach involves the use of titanium tetrachloride (TiCl4) and triethylamine (B128534) (Et3N). acs.org For instance, quenching a titanium enolate generated by this method with deuterated acid (DCl/D₂O) resulted in a quantitative yield of the α-deuteriated ketone, confirming the successful and complete formation of the enolate. acs.org

The choice of the metal counterion and reaction conditions is critical for the stability of the enolate. While lithium enolates of α-CF3 ketones are prone to decomposition, titanium enolates, particularly those formed with TiCl₄, exhibit greater stability. acs.org

Table 1: Conditions for the Generation of α-Trifluoromethyl Ketone Enolates

| Ketone Type | Reagents | Base | Solvent | Temperature | Outcome | Reference |

| α-CF₃ Ketone | TiCl₄ | Et₃N | THF | -78°C to 0°C | Quantitative enolate formation | acs.org |

| α-CF₃ Ketone | LiN[CH(CH₃)₂]₂ (LDA) | - | THF | Low Temp | Enolate formation, prone to elimination | pitt.edu |

| α-CF₃ Ketone | Ti(OiPr)₄ / Li Enolate | - | THF | -78°C | Low yield of subsequent reaction product | acs.org |

This table is generated based on principles of enolate formation and specific findings for trifluoromethyl ketones.

The principal obstacle in the application of α-trifluoromethyl ketone enolates is their tendency to undergo β-metal-fluorine elimination. nih.govsemanticscholar.org This undesired reaction pathway leads to the formation of gem-difluoroolefins and a metal fluoride (B91410) salt. semanticscholar.org

The mechanism is driven by the strong affinity of "hard" metal countercations (like lithium) for fluorine. semanticscholar.org In the enolate structure, the metal cation coordinates with the enolate oxygen. This proximity allows for a strong electrostatic interaction with one of the fluorine atoms on the adjacent trifluoromethyl group. This interaction facilitates the elimination of a fluoride ion, which is captured by the metal, leading to the collapse of the intermediate into a difluoroalkene.

Scheme 1: β-Metal-Fluorine Elimination

O⁻M⁺ F

║ → /

R-C-C-F R-C=CF₂ + MF

|

F

Researchers have developed strategies to suppress this elimination pathway. One approach involves using "soft" Lewis acidic metal countercations that have a lower affinity for the "hard" fluoride anion. semanticscholar.org By employing cooperative catalysis involving a soft Lewis acid and a hard Brønsted base, the metal-fluorine interaction can be inhibited, allowing the catalytic generation of the α-trifluoromethyl enolate without significant competitive fluoride elimination. semanticscholar.org

Despite their inherent instability, α-trifluoromethyl enolates are potent nucleophiles and valuable intermediates for synthesizing molecules bearing a CF₃ group. semanticscholar.org Their utility lies in their ability to react with various electrophiles to form new carbon-carbon bonds. acs.org The strong electron-withdrawing nature of the trifluoromethyl group stabilizes the negative charge on the α-carbon, making these enolates effective nucleophiles. semanticscholar.org

The synthetic applications of these enolates have been demonstrated in reactions such as:

Aldol (B89426) Reactions: The titanium enolates of α-CF₃ ketones can undergo aldol additions to aldehydes, providing access to β-hydroxy-α-trifluoromethyl ketones.

Mannich-Type Reactions: Catalytically generated α-trifluoromethyl enolates can participate in asymmetric Mannich-type reactions, affording products with high diastereo- and enantioselectivity. semanticscholar.org

Trifluoromethylation: The enolates themselves are precursors in reactions that install the trifluoromethyl group onto other molecules. For instance, the radical trifluoromethylation of titanium enolates has been successfully demonstrated. acs.org

The ability to generate and control the reactivity of these enolates opens up pathways to complex fluorinated molecules that would be challenging to prepare otherwise. semanticscholar.org

Hydration and Tautomerism of Trifluoromethyl Ketones

Carbonyl compounds with α-hydrogens, such as this compound, exist in equilibrium with their enol tautomers. libretexts.orglibretexts.org Tautomers are constitutional isomers that rapidly interconvert. libretexts.orgmasterorganicchemistry.com For most simple ketones, the keto-enol equilibrium strongly favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org

The presence of the powerful electron-withdrawing trifluoromethyl group in a molecule like this compound significantly increases the acidity of the α-hydrogens, thereby influencing the position of the keto-enol equilibrium. libretexts.org Furthermore, this strong inductive effect makes the carbonyl carbon highly electrophilic. nih.gov This enhanced electrophilicity not only affects the enol content but also promotes the formation of a hydrate (B1144303) (a gem-diol) in the presence of water.

The equilibrium can be represented as follows:

Keto form ⇌ Enol form Keto form + H₂O ⇌ Hydrate form

Table 2: Factors Influencing Tautomeric and Hydrate Equilibria of Trifluoromethyl Ketones

| Factor | Influence on Equilibrium | Rationale | Reference |

| CF₃ Group | Increases enol acidity and carbonyl electrophilicity | Strong electron-withdrawing inductive effect | libretexts.orgnih.gov |

| Solvent Polarity | Polar solvents can stabilize the more polar tautomer | Solvation effects and hydrogen bonding capabilities | masterorganicchemistry.comresearchgate.net |

| Hydrogen Bonding | Intramolecular H-bonding can stabilize the enol form | Formation of a stable six-membered ring in the enol | researchgate.net |

| Water Presence | Favors hydrate formation | Nucleophilic attack of water on the highly electrophilic carbonyl carbon | nih.gov |

This table summarizes general principles governing these equilibria.

Functional Group Transformations and Derivatization Reactions

The unique reactivity of the trifluoromethyl ketone moiety in this compound allows for various functional group transformations and derivatization reactions.

A notable transformation involves the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) (AlCl₃), which results in the formation of 1,1-dichloro-1-alkenones. beilstein-journals.org This reaction provides a novel pathway to access dichloroalkene moieties, which are valuable synthetic intermediates. beilstein-journals.org The reaction is tolerant of various chain lengths, making it applicable to substrates like this compound. beilstein-journals.org

Another synthetic strategy begins with the conversion of the trifluoromethyl ketone into a difluoro enol silyl (B83357) ether. nih.gov These silyl enol ethers are versatile intermediates that can undergo further electrophilic reactions. For example, reaction with a trifluoromethylthiolating reagent can convert the -COCF₃ group into a novel -COCF₂SCF₃ functionality. nih.gov Alternatively, using the Togni reagent, a difluoro homologation can be achieved, converting the trifluoromethyl group into a pentafluoroethyl group (-CF₂CF₃). nih.gov

For analytical purposes, derivatization is often employed to enhance the properties of the analyte for techniques like gas chromatography (GC) or mass spectrometry (MS). researchgate.netddtjournal.com Common derivatization reactions for ketones include:

Silylation: Reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the enolizable ketone into its trimethylsilyl (B98337) (TMS) enol ether. sigmaaldrich.com This increases volatility and thermal stability for GC analysis. sigmaaldrich.com

Oxime Formation: Ketones react with hydroxylamine (B1172632) or its derivatives (e.g., dansyl hydrazine) to form oximes. ddtjournal.com This introduces a chargeable nitrogen-containing group, which significantly enhances ionization efficiency for analysis by electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com

Table 3: Summary of Transformations and Derivatization Reactions

| Reaction Type | Reagents | Product Type | Purpose | Reference |

| Halogen Exchange | AlCl₃ | 1,1-Dichloro-1-alkenone | Synthetic Transformation | beilstein-journals.org |

| Thiolation (via Silyl Enol Ether) | Electrophilic SCF₃ reagent | α,α-Difluoro-β-ketothioether | Synthetic Transformation | nih.gov |

| Difluoro Homologation (via Silyl Enol Ether) | Togni Reagent | Pentafluoroethyl ketone | Synthetic Transformation | nih.gov |

| Silylation | BSTFA, TMCS | Trimethylsilyl enol ether | Analytical Derivatization (GC) | sigmaaldrich.com |

| Oxime Formation | Hydroxylamine, Dansyl Hydrazine (B178648) | Oxime / Hydrazone | Analytical Derivatization (LC-MS) | ddtjournal.com |

This table provides a summary of potential reactions for this compound based on the reactivity of trifluoromethyl ketones.

Cyclocondensation Reactions with Hydroxylamine and Hydrazines to Form Nitrogen Heterocycles

Trifluoromethyl ketones, including this compound, are valuable precursors for synthesizing fluorinated nitrogen heterocycles like isoxazoles and pyrazoles. researchgate.netresearchgate.net These reactions typically proceed through a cyclocondensation mechanism involving a 1,3-dielectrophile derived from the trifluoromethyl ketone.

A common strategy involves the conversion of the ketone into a β-alkoxyvinyl trifluoromethyl ketone, such as 3-(ethoxymethylene)-1,1,1-trifluorotridecan-2-one, through methods like acetal (B89532) acylation. scielo.br This creates a 1,3-dielectrophilic system primed for reaction with binucleophiles like hydroxylamine and hydrazines. ufsm.brresearchgate.net

The reaction with hydroxylamine hydrochloride leads to the regioselective formation of 5-trifluoromethyl-isoxazole derivatives. scielo.br Similarly, condensation with various hydrazines (e.g., hydrazine hydrate, phenylhydrazine) yields the corresponding 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles, which can subsequently be dehydrated to form stable pyrazole (B372694) rings. ufsm.brsemanticscholar.org The regioselectivity of the cyclocondensation is governed by the strong electrophilicity of the carbonyl carbon attached to the CF₃ group, which is preferentially attacked by one of the nucleophilic nitrogen atoms of the hydrazine or hydroxylamine. researchgate.netclockss.org

Table 1: Expected Products from Cyclocondensation Reactions

| Reactant | Binucleophile | Intermediate | Final Product |

|---|---|---|---|

| This compound (as its β-alkoxyvinyl ketone derivative) | Hydroxylamine (NH₂OH) | Oxime/Hemiaminal Adduct | 3-Decyl-5-(trifluoromethyl)isoxazole |

| This compound (as its β-alkoxyvinyl ketone derivative) | Hydrazine (N₂H₄) | 3-Decyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 3-Decyl-5-(trifluoromethyl)-1H-pyrazole |

| This compound (as its β-alkoxyvinyl ketone derivative) | Phenylhydrazine (PhNHNH₂) | 3-Decyl-5-hydroxy-1-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazole | 3-Decyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole |

Cross-Aldol Reactions Involving Trifluoromethyl Ketones

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. thieme-connect.com In cross-aldol reactions, where two different carbonyl compounds react, controlling the outcome can be challenging. libretexts.orglibretexts.org However, trifluoromethyl ketones like this compound are excellent substrates for directed cross-aldol reactions. The electron-withdrawing CF₃ group makes the adjacent carbonyl carbon highly electrophilic and reactive, favoring it as the "acceptor" component. libretexts.org

Catalytic direct aldol reactions have been successfully achieved between trifluoromethyl ketones and other ketones, using catalysts such as a diethylzinc (B1219324) (Et₂Zn) and secondary diamine complex. thieme-connect.comthieme-connect.com In such a reaction, this compound would serve as the electrophile, while another ketone (e.g., acetone) or an aldehyde would generate an enolate to act as the nucleophile. masterorganicchemistry.com The reaction results in the formation of a β-hydroxy ketone bearing a trifluoromethyl-substituted tertiary alcohol moiety. thieme-connect.comthieme-connect.com

The success of these crossed reactions relies on the fact that aldehydes and ketones lacking α-hydrogens can only function as acceptor reactants, which simplifies the product mixture. libretexts.org Even when the partner ketone has α-hydrogens, the enhanced reactivity of the trifluoromethyl ketone often leads to the desired cross-aldol product in high yield. thieme-connect.com

Table 2: Potential Cross-Aldol Reactions and Products

| Electrophile (Acceptor) | Nucleophile (Donor) | Catalyst Example | Product |

|---|---|---|---|

| This compound | Acetone | Et₂Zn / N,N'-dimethylethylenediamine | 4-Hydroxy-4-(trifluoromethyl)pentadecan-2-one |

| This compound | Propanal | Base (e.g., NaOH, LDA) | 3-Hydroxy-2-methyl-1,1,1-trifluorotetradecan-2-one |

| This compound | Benzaldehyde (no α-H) | N/A (Benzaldehyde cannot be the nucleophile) | No reaction under standard aldol conditions |

Reduction of the Carbonyl Moiety (e.g., Clemmensen Reduction)

The reduction of the carbonyl group in this compound can lead to either the corresponding secondary alcohol (1,1,1-trifluorotridecan-2-ol) or the fully deoxygenated alkane (1,1,1-trifluorotridecane). The choice of reducing agent dictates the outcome. wikipedia.orgpressbooks.pub

The Clemmensen reduction, which employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is a classic method for the deoxygenation of ketones to alkanes. wikipedia.orgorganic-chemistry.org It is particularly effective for aryl-alkyl ketones. wikipedia.org However, its utility for aliphatic ketones, such as this compound, can be limited, and the harsh acidic conditions are often incompatible with other functional groups. wikipedia.orgorganic-chemistry.org The mechanism is complex and thought to involve organozinc intermediates on the surface of the zinc amalgam. wikipedia.org

Given the limitations of the Clemmensen reduction for this substrate, other methods are generally preferred. The carbonyl group of ketones can be readily reduced to a secondary alcohol using metal hydride reagents. pressbooks.publibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for reducing ketones to alcohols. pressbooks.pub Lithium aluminum hydride (LiAlH₄) is a more powerful, less selective reducing agent that also accomplishes this transformation effectively. pressbooks.pubibchem.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. pressbooks.pub

For complete deoxygenation to the alkane, the Wolff-Kishner reduction (using hydrazine and a strong base) offers an alternative to the Clemmensen reduction and is performed under basic conditions. wikipedia.orgmasterorganicchemistry.com

Table 3: Comparison of Reduction Methods for the Carbonyl Group

| Reaction | Reagents | Conditions | Product | Notes |

|---|---|---|---|---|

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | Protic solvent (e.g., methanol, ethanol) | 1,1,1-Trifluorotridecan-2-ol | Standard method for reducing ketones to secondary alcohols. pressbooks.pub |

| Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., ether, THF), followed by aqueous workup | 1,1,1-Trifluorotridecan-2-ol | More reactive than NaBH₄; reduces a wider range of carbonyl compounds. pressbooks.pub |

| Clemmensen Reduction (Deoxygenation) | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Strongly acidic, heat | 1,1,1-Trifluorotridecane | Generally less effective for aliphatic ketones compared to aryl-alkyl ketones. wikipedia.org |

| Wolff-Kishner Reduction (Deoxygenation) | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | Strongly basic, high temperature (e.g., in ethylene (B1197577) glycol) | 1,1,1-Trifluorotridecane | Alternative to Clemmensen for acid-sensitive substrates. wikipedia.orgmasterorganicchemistry.com |

Spectroscopic Characterization and Structural Elucidation of 1,1,1 Trifluorotridecan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1,1,1-Trifluorotridecan-2-one, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is employed for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. oregonstate.edu In the ¹H NMR spectrum of this compound, specific signals corresponding to the different sets of protons are expected.

The protons on the long alkyl chain will exhibit characteristic chemical shifts. The terminal methyl group (CH₃) protons would typically appear as a triplet in the upfield region of the spectrum, around 0.8-1.0 ppm. The methylene (B1212753) (CH₂) groups of the alkyl chain will produce a complex multiplet pattern in the range of approximately 1.2-1.6 ppm.

The methylene group adjacent to the carbonyl group (C(O)CH₂), being in an electron-withdrawing environment, will be deshielded and thus resonate at a lower field, typically between 2.0 and 2.5 ppm, likely as a triplet. Due to the influence of the neighboring trifluoromethyl group, the protons on the carbon adjacent to the CF₃ group might show further splitting.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (terminal) | 0.8 - 1.0 | Triplet (t) |

| (CH₂)₉ | 1.2 - 1.6 | Multiplet (m) |

| C(O)CH₂ | 2.0 - 2.5 | Triplet (t) |

Note: The actual chemical shifts and multiplicities can be influenced by the solvent and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis and Carbon-Fluorine Coupling Constants

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. wikipedia.orgudel.edu In this compound, each chemically distinct carbon atom will give rise to a separate signal.

The carbonyl carbon (C=O) is significantly deshielded and will appear far downfield, typically in the range of 205-220 ppm. youtube.com The trifluoromethyl carbon (CF₃) will also be downfield due to the high electronegativity of the fluorine atoms and will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). magritek.com The carbon atoms of the long alkyl chain will resonate in the upfield region, generally between 10 and 40 ppm. The carbon adjacent to the carbonyl group will be deshielded relative to the other alkyl carbons.

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. The magnitude of the coupling constant (J) depends on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller. These couplings can provide valuable structural information. researchgate.netnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling |

| C =O | 205 - 220 | ²JCF (quartet) |

| C F₃ | 115 - 120 | ¹JCF (quartet) |

| C H₂C=O | 35 - 45 | ³JCF (quartet) |

| (CH₂)₉ | 10 - 35 | - |

| C H₃ | ~14 | - |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. wikipedia.orghuji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals. slideshare.net

For this compound, the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent and will therefore give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a CF₃ group adjacent to a carbonyl group and typically appears in the range of -70 to -80 ppm relative to a standard such as CFCl₃. alfa-chemistry.comucsb.edu The signal will likely appear as a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, it may show coupling to the adjacent methylene protons. The absence of other fluorine signals confirms the presence of a single type of fluorine environment. man.ac.uk

Two-Dimensional NMR Techniques for Connectivity and Stereochemical Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule. emerypharma.commnstate.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. youtube.com For this compound, this would show the connectivity between the protons of the adjacent methylene groups in the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the alkyl chain. uvic.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this acyclic molecule's basic structure, NOESY can provide information about the spatial proximity of atoms. harvard.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. researchgate.net For this compound (C₁₃H₂₃F₃O), the exact mass can be calculated and compared to the experimentally determined value. The molecular ion peak [M]⁺ would be observed, and its high-resolution measurement would confirm the elemental composition. Common fragmentation patterns for ketones would also be expected, such as alpha-cleavage, which would result in the loss of the alkyl chain or the trifluoromethyl group, providing further structural evidence.

Fragmentation Patterns and Isotopic Abundance Analysis of Trifluoromethyl Ketones

Mass spectrometry is a critical tool for elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization. In electron ionization (EI) mass spectrometry, the primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.orgyoutube.com For this compound, two primary α-cleavage events are expected.

The first involves the cleavage of the bond between the carbonyl carbon (C2) and the trifluoromethyl group (C1), leading to the formation of a stable undecylacylium ion ([CH₃(CH₂)₁₀CO]⁺) and a trifluoromethyl radical (•CF₃). The second, and typically more dominant, pathway is the cleavage of the bond between the carbonyl carbon (C2) and the long alkyl chain (C3), resulting in the loss of an undecyl radical (•C₁₁H₂₃) and the formation of the trifluoroacetyl cation ([CF₃CO]⁺). slideshare.netnih.gov The relative abundance of these fragment ions provides insight into the stability of the resulting cations and radicals.

Another potential fragmentation process for long-chain ketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. youtube.com This would result in the loss of a neutral alkene molecule (dodec-1-ene) and the formation of a charged enol fragment.

Isotopic abundance analysis is particularly important for organofluorine compounds. acs.orgchromatographyonline.com While fluorine is monoisotopic (¹⁹F), the presence of carbon's natural isotope, ¹³C, can be analyzed. Techniques like position-specific isotope analysis (PSIA) using ¹⁹F nuclear magnetic resonance (NMR) or compound-specific isotope analysis (CSIA) can provide information about the origin and synthetic pathway of the compound by examining the ¹³C/¹²C ratios at specific carbon positions. acs.orgfigshare.comnih.gov Traditional isotope ratio mass spectrometry (IRMS) can also determine the bulk isotopic composition. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragmentation Pathway | Resulting Ion | m/z (mass-to-charge ratio) | Lost Fragment |

| Molecular Ion | [C₁₃H₂₃F₃O]⁺ | 268.17 | - |

| α-Cleavage (loss of undecyl radical) | [CF₃CO]⁺ | 97 | •C₁₁H₂₃ |

| α-Cleavage (loss of trifluoromethyl radical) | [CH₃(CH₂)₁₀CO]⁺ | 183 | •CF₃ |

| McLafferty Rearrangement | [C₃H₄F₃O]⁺ (Enol) | 113 | C₁₀H₂₀ |

Infrared (IR) Spectroscopy for Carbonyl and Carbon-Fluorine Vibrational Modes

Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups within this compound, namely the carbonyl (C=O) group and the carbon-fluorine (C-F) bonds. spectroscopyonline.com

The C=O stretching vibration in ketones typically appears as a strong, sharp absorption band. spcmc.ac.inorgchemboulder.com For saturated aliphatic ketones, this band is generally found around 1715 cm⁻¹. spectroscopyonline.comorgchemboulder.com However, the presence of the highly electronegative trifluoromethyl group adjacent to the carbonyl group causes a significant shift to a higher wavenumber (frequency). This is due to the inductive effect of the fluorine atoms, which strengthens the C=O bond. Therefore, the C=O stretching frequency for this compound is expected to be in the range of 1740-1780 cm⁻¹.

The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the IR spectrum. cdnsciencepub.com The CF₃ group has symmetric and asymmetric stretching vibrations. cdnsciencepub.com These C-F stretching modes are typically observed in the region of 1100-1400 cm⁻¹, often appearing as multiple strong bands due to the coupling of vibrations. nih.govrsc.org Specifically, the asymmetrical C-F stretching is usually found around 1350 cm⁻¹ and the symmetrical stretching near 1150 cm⁻¹.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ketone (α-fluorinated) | 1740 - 1780 | Strong |

| C-F Asymmetric Stretch | Trifluoromethyl (CF₃) | ~1350 | Strong |

| C-F Symmetric Stretch | Trifluoromethyl (CF₃) | ~1150 | Strong |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Medium to Strong |

| C-H Bend | Alkyl (CH₂, CH₃) | 1375 - 1465 | Medium |

X-ray Crystallography for Absolute Structure Determination (if crystalline forms are obtained)

Should this compound be successfully crystallized, single-crystal X-ray crystallography would provide the most definitive structural information. This technique allows for the precise determination of the absolute three-dimensional arrangement of atoms in the crystal lattice. nih.gov It can measure bond lengths, bond angles, and torsional angles with very high precision.

For this compound, X-ray crystallography could confirm the geometry around the carbonyl group and the tetrahedral arrangement of the trifluoromethyl group. Furthermore, it would reveal the conformation of the long undecyl chain in the solid state. The analysis of intermolecular interactions, such as van der Waals forces and potential C-H···F or C-H···O hydrogen bonds, would also be possible, providing insight into the crystal packing and supramolecular organization. rsc.org This technique has been successfully used to determine the 3D structure of other fluorinated ketones and their derivatives. nih.govacs.org

Advanced Spectroscopic and Analytical Techniques for Comprehensive Characterization

Raman spectroscopy serves as a valuable complement to IR spectroscopy for the structural analysis of this compound. nih.gov While IR spectroscopy measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability.

The C=O stretching vibration, which is very strong in the IR spectrum, will also be present in the Raman spectrum, though its intensity can vary. Conversely, the symmetric vibrations of non-polar or weakly polar bonds often produce strong Raman signals. The C-C backbone of the long alkyl chain would be particularly well-defined in the Raman spectrum. The symmetric C-F stretching vibration of the CF₃ group would also be Raman active. This allows for a comprehensive vibrational analysis when data from both IR and Raman techniques are combined. nih.gov

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Ketones exhibit a weak absorption band in the UV region (around 270-300 nm) corresponding to the n → π* (n-to-pi-star) transition of the carbonyl group. acs.org This transition involves the promotion of a non-bonding electron (from the oxygen lone pair) to an anti-bonding π* orbital. For this compound, the presence of the electron-withdrawing trifluoromethyl group is expected to cause a hypsochromic (blue) shift, moving this absorption to a shorter wavelength compared to non-fluorinated ketones. A more intense π → π* transition would be expected at a much shorter wavelength, typically below 200 nm. The formation of electron-donor-acceptor (EDA) complexes can also be studied using UV-Vis spectroscopy, which might be relevant if the ketone interacts with other molecules. acs.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not used to visualize the molecule this compound itself, but are essential for characterizing the morphology, size, and structure of materials derived from it.

For instance, if this compound were used as a precursor in the synthesis of fluorinated polymers, nanoparticles, or self-assembled monolayers, electron microscopy would be indispensable.

Scanning Electron Microscopy (SEM) would be used to study the surface topography and morphology of these derived materials on the micrometer to nanometer scale. It could reveal details about the shape, size distribution, and surface texture of, for example, polymeric films or coatings.

Transmission Electron Microscopy (TEM) offers higher resolution and is used to investigate the internal structure of materials. researchgate.net If this compound were used to create fluorinated nanoparticles, TEM could determine their size, shape, and crystallinity. researchgate.net It could also be used to visualize the dispersion of these nanoparticles within a composite matrix. researchgate.net

The characterization of such derived materials is crucial in fields like materials science, where fluorinated compounds are used to create surfaces with specific properties like hydrophobicity or oleophobicity. rsc.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis is instrumental in confirming the presence and chemical environment of fluorine, carbon, and oxygen atoms, particularly the significant shifts in binding energy induced by the highly electronegative trifluoromethyl group.

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and their binding energy is calculated. The binding energy of an electron is characteristic of the element and its specific chemical environment.

In the case of this compound, the high-resolution XPS spectra of the C1s, O1s, and F1s regions are of particular interest. The C1s spectrum is expected to be complex, with distinct peaks corresponding to the different carbon environments within the molecule: the long alkyl chain (C-C/C-H), the carbon atom adjacent to the carbonyl group (C-C=O), the carbonyl carbon (C=O), and the carbon of the trifluoromethyl group (CF₃).

The strong electron-withdrawing effect of the three fluorine atoms causes a significant positive shift in the binding energy of the CF₃ carbon compared to the other carbon atoms in the molecule. researchgate.netresearchgate.net This chemical shift is a key indicator of the fluorination. Similarly, the F1s spectrum is expected to show a single, intense peak characteristic of C-F bonds. thermofisher.com The O1s spectrum will exhibit a peak corresponding to the carbonyl oxygen.

A summary of the expected binding energies for the different atomic environments in this compound is presented in the table below. These values are based on typical binding energies reported for similar functional groups in other organic molecules.

| Functional Group | Core Level | Expected Binding Energy (eV) | Reference |

| Alkyl Chain | C1s | ~285.0 | nih.gov |

| Carbonyl Carbon | C1s | ~288.0 | nih.gov |

| Trifluoromethyl Carbon | C1s | ~292-293 | researchgate.netresearchgate.net |

| Carbonyl Oxygen | O1s | ~532.0 | |

| Fluorine | F1s | ~688-689 | researchgate.netthermofisher.com |

Note: These are approximate values and can vary slightly depending on the specific instrument calibration and sample conditions.

The quantitative analysis of the peak areas in the XPS spectrum can be used to determine the elemental composition of the surface, which should be consistent with the stoichiometry of this compound.

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Analysis

Secondary Ion Mass Spectrometry (SIMS) is a powerful surface analysis technique used to characterize the elemental and molecular composition of solid surfaces and thin films. wikipedia.orged.ac.uk By bombarding the sample surface with a primary ion beam (e.g., Ga⁺, Cs⁺, Ar⁺), secondary ions are sputtered from the surface. nottingham.ac.ukcarleton.edu These secondary ions are then analyzed by a mass spectrometer, providing a mass spectrum that reveals the chemical nature of the surface with high sensitivity. npl.co.uk

For this compound, SIMS analysis provides detailed information about the molecular structure through the observation of characteristic fragment ions. In the positive ion spectrum, protonated molecular ions [M+H]⁺ may be observed, though often with low intensity for larger organic molecules. The fragmentation pattern is key to structural elucidation.

The primary fragmentation pathways for ketones in mass spectrometry are α-cleavage and McLafferty rearrangement. In the context of this compound, α-cleavage can occur on either side of the carbonyl group. Cleavage between the carbonyl carbon and the trifluoromethyl group would result in the loss of a ·CF₃ radical and the formation of a C₁₂H₂₃O⁺ acylium ion. Conversely, cleavage between the carbonyl carbon and the undecyl chain would lead to the formation of a [CF₃CO]⁺ ion and the loss of an undecyl radical.

The McLafferty rearrangement is also a possibility, involving the transfer of a γ-hydrogen from the alkyl chain to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond. This would result in the formation of a neutral alkene (1-decene) and a charged enol fragment.

In the negative ion spectrum, characteristic fluorine-containing ions such as F⁻ and CF₃⁻ are expected to be prominent, providing a clear signature of the trifluoromethyl group.

The following table summarizes some of the expected primary and fragment ions in the positive and negative SIMS spectra of this compound.

| Ion Type | Proposed Fragment | Expected m/z | Fragmentation Pathway |

| Positive Ions | |||

| Protonated Molecule | [C₁₃H₂₃F₃O + H]⁺ | 265.17 | Protonation |

| Acylium Ion | [CH₃(CH₂)₁₀CO]⁺ | 183.17 | α-Cleavage (loss of ·CF₃) |

| Trifluoroacetyl Ion | [CF₃CO]⁺ | 97.00 | α-Cleavage (loss of ·C₁₁H₂₃) |

| Undecyl Cation | [C₁₁H₂₃]⁺ | 155.26 | Cleavage of C-C bond adjacent to carbonyl |

| McLafferty Rearrangement Product | [C₃H₄F₃O]⁺ | 127.02 | McLafferty Rearrangement |

| Negative Ions | |||

| Deprotonated Molecule | [C₁₃H₂₃F₃O - H]⁻ | 263.16 | Deprotonation |

| Trifluoromethyl Anion | [CF₃]⁻ | 69.00 | Fragmentation |

| Fluoride (B91410) Anion | [F]⁻ | 19.00 | Fragmentation |

Note: The relative intensities of these ions can vary significantly depending on the SIMS instrumentation and analytical conditions.

The high mass resolution capability of Time-of-Flight SIMS (ToF-SIMS) allows for the precise mass determination of these fragments, enabling unambiguous identification and differentiation from other potential surface contaminants. nist.gov Imaging SIMS can also be employed to map the spatial distribution of these characteristic ions on a surface. tescan-analytics.com

Computational and Theoretical Investigations of 1,1,1 Trifluorotridecan 2 One

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the intrinsic properties of a single molecule in the absence of solvent or other interacting species. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. youtube.comnih.gov For a flexible molecule like 1,1,1-Trifluorotridecan-2-one, with its long undecyl chain, this is not a trivial task. The molecule can exist in numerous spatial arrangements, known as conformations or rotamers, resulting from rotation around its many carbon-carbon single bonds. maricopa.edu

Conformational analysis is the systematic study of these different arrangements and their relative energies to identify the most stable conformers. maricopa.edu The long alkyl chain can adopt various staggered conformations to minimize steric hindrance, with anti-arrangements (where large groups are 180° apart) generally being more stable than gauche interactions (where large groups are 60° apart). maricopa.edu An extensive search for energy minima would typically be performed by sampling every staggered conformation along the hydrocarbon chain. acs.org For a chain with numerous dihedral angles, this can result in a large number of potential conformers. acs.org

Once the geometry is optimized, quantum chemical calculations can reveal detailed information about the molecule's electronic structure. This includes the distribution of electron density, the energies and shapes of molecular orbitals (like the HOMO and LUMO), and the nature of chemical bonds. researchgate.net

The trifluoromethyl (–CF₃) group is a very strong electron-withdrawing group, significantly more so than a chlorine atom or a methyl group. wikipedia.orgmdpi.comnih.gov This property arises from the high electronegativity of fluorine, which polarizes the C-F bonds, creating a partial positive charge on the carbon and partial negative charges on the fluorines (Cᵟ⁺—Fᵟ⁻). nih.govwikipedia.org This strong polarization makes the carbonyl carbon of the ketone more electrophilic than in a non-fluorinated ketone. nih.gov

Key properties of the C-F bond that are investigated computationally include:

Bond Strength: The C-F bond is recognized as the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol. wikipedia.org High-level calculations can predict these BDEs with considerable accuracy. nih.gov This strength contributes to the high metabolic stability of many fluorinated compounds. mdpi.com

Bond Length: The C-F bond is also relatively short, typically around 1.35 Å, due to its partial ionic character. wikipedia.org Its precise length can be predicted by DFT calculations, although accuracy depends on the chosen functional and basis set. researchgate.netrsc.org

Electronic Effects: The electron-withdrawing nature of the –CF₃ group influences the entire molecule. It can lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), affecting its reactivity. researchgate.net DFT calculations are used to visualize these effects through tools like electrostatic potential maps, which show the distribution of charge across the molecule. mdpi.comresearchgate.netresearchgate.net

| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Typical Bond Length (Å) | Key Feature |

|---|---|---|---|

| C–F | ~115-130 wikipedia.org | ~1.35 wikipedia.org | Highly polar and strong |

| C–C | ~83-85 | ~1.54 | Non-polar |

| C–H | ~98-105 wikipedia.org | ~1.09 | Slightly polar |

Quantum chemical methods are widely used to predict spectroscopic data, which can be crucial for structure verification. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, and ¹⁹F) is a common application. nih.gov

These predictions are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT functionals. The accuracy of predicted ¹⁹F NMR chemical shifts is highly dependent on the chosen computational protocol, including the functional and basis set. rsc.orgchemrxiv.org Studies have shown that functionals like ωB97XD with the aug-cc-pvdz basis set can provide a good balance of accuracy and computational cost for fluorinated molecules, with root-mean-square errors around 3.5 ppm. rsc.orgrsc.org

For a molecule like this compound, calculations would involve:

Optimizing the geometry of the most stable conformers.

Calculating the NMR isotropic shielding values for each atom in each conformer.

Averaging these shielding values based on the Boltzmann population of the conformers.

Converting the absolute shielding values to chemical shifts by referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F NMR). chemrxiv.org

This process can help assign specific peaks in an experimental spectrum to particular atoms in the molecule, which is especially useful for complex structures. nih.gov

| Atom Type | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹⁹F | C1 (CF₃) | -70 to -80 |

| ¹³C | C1 (CF₃) | ~115-120 (quartet) |

| ¹³C | C2 (C=O) | ~190-200 (quartet) |

| ¹³C | C3 (CH₂) | ~35-45 |

| ¹H | C3 (CH₂) | ~2.5-3.0 (triplet) |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are used to understand the behavior of a large ensemble of molecules, such as in a liquid state or in solution. acs.orgnih.gov MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) forces.

For this compound, MD simulations could provide insight into:

Liquid Structure: How the molecules arrange themselves relative to one another in the pure liquid. The long alkyl tails would likely engage in van der Waals interactions, while the polar CF₃-C=O headgroups would interact via strong dipole-dipole forces.

Solvation Effects: How the molecule interacts with solvent molecules. Simulations in different solvents (e.g., polar and non-polar) could predict solubility and conformational changes induced by the solvent environment. nih.gov

Aggregation Behavior: Whether the molecules tend to form aggregates or micelles in solution, similar to surfactants, due to their amphiphilic nature (hydrophobic tail and polar headgroup).

These simulations can be performed using classical force fields, or for higher accuracy, by employing multiscale QM/MM (Quantum Mechanics/Molecular Mechanics) methods where a small, critical part of the system is treated with quantum mechanics and the rest with a classical force field. youtube.com Advanced approaches using Neural Network Potentials (NNPs) trained on DFT data are also emerging to achieve quantum accuracy in large-scale simulations. youtube.com

Mechanistic Computational Studies of Reactions Involving this compound

DFT and other quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions. acs.orgrsc.orgacs.org By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, computational studies could investigate various reactions, such as:

Nucleophilic Addition to the Carbonyl: The carbonyl group in trifluoromethyl ketones is highly electrophilic and readily attacked by nucleophiles. nih.govnih.gov In aqueous solutions, they often exist in equilibrium with their hydrated gem-diol forms. researchgate.netsapub.orgscispace.com Computational studies can model the reaction pathway for this hydration or for the addition of other nucleophiles, calculating the activation barriers and reaction energies.

Enolate Formation and Reactivity: Reactions involving the formation of an enolate by deprotonation at the C3 position could be studied. DFT can predict the acidity of these protons and model the subsequent reactions of the enolate.

Radical Reactions: The generation of ketyl radicals from trifluoromethyl ketones via photoredox catalysis is a known process. nih.govnih.gov Theoretical studies can help understand the electronic changes involved in this single-electron transfer process and the subsequent reaction pathways. nih.gov

These mechanistic investigations often involve calculating the Intrinsic Reaction Coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the structural changes that occur during the reaction. acs.orgsmu.edu

Electrochemical Studies and Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to study the redox properties of molecules—their ability to gain or lose electrons. libretexts.orgossila.com CV measures the current response of a solution containing an analyte as a potential is linearly swept back and forth. wikipedia.org The resulting plot, a cyclic voltammogram, provides information on reduction and oxidation potentials, the stability of redox products, and the kinetics of electron transfer. libretexts.orgwikipedia.org

For this compound, CV would likely be used to investigate the reduction of the carbonyl group. The strong electron-withdrawing effect of the –CF₃ group makes the carbonyl carbon electron-deficient, suggesting it would be reduced at a less negative potential compared to its non-fluorinated analogue, undecan-2-one.

A typical CV experiment would provide the following parameters, which can be compared with theoretical predictions:

Peak Potentials (Epc, Epa): The potentials at which the cathodic (reduction) and anodic (oxidation) peak currents occur. The formal reduction potential (E°') can be estimated from the average of Epc and Epa.

Peak Currents (ipc, ipa): The magnitude of the current at the peaks, which is related to the concentration of the analyte and the diffusion coefficient.

Reversibility: The ratio of peak currents (ipa/ipc) and the separation between peak potentials (ΔEp = Epa - Epc) indicate the electrochemical reversibility of the redox process. For a reversible one-electron process, ΔEp is theoretically ~57 mV. wikipedia.org

Computational electrochemistry can complement these experiments by predicting reduction potentials. This is often done by calculating the Gibbs free energies of the neutral molecule and its reduced (radical anion) form, allowing for the theoretical determination of the redox potential.

| Parameter | Symbol | Information Provided |

|---|---|---|

| Cathodic Peak Potential | Epc | Potential at which reduction is maximal. |

| Anodic Peak Potential | Epa | Potential at which oxidation is maximal. |

| Formal Reduction Potential | E°' ≈ (Epa + Epc)/2 | Thermodynamic potential of the redox couple. ossila.com |

| Peak Separation | ΔEp = Epa - Epc | Indicates kinetics of electron transfer and reversibility. wikipedia.org |

| Peak Current Ratio | ipa / ipc | Indicates stability of the species formed after electron transfer. |

Applications of 1,1,1 Trifluorotridecan 2 One in Advanced Organic Synthesis and Molecular Probes

Role as Versatile Synthetic Building Blocks

1,1,1-Trifluorotridecan-2-one and related long-chain trifluoromethyl ketones are valuable synthons for creating more complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl group activates the adjacent carbonyl group, making it a key reactive site for various chemical transformations.

Precursors for Complex Trifluoromethylated Heterocyclic Scaffolds

The synthesis of fluorinated heterocyclic compounds is of significant interest due to their prevalence in pharmaceuticals and agrochemicals. researchgate.netrsc.org Trifluoromethyl ketones like this compound serve as key starting materials for constructing these scaffolds. For instance, the activated carbonyl group can readily react with dinucleophilic reagents to form a variety of heterocyclic rings. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general synthetic strategies for trifluoromethyl ketones are well-established. These methods often involve condensation reactions followed by cyclization to yield trifluoromethyl-substituted heterocycles. The long alkyl chain of this compound would be incorporated into the final heterocyclic structure, imparting significant lipophilicity.

Recent advances have focused on developing new methodologies for creating fluorinated aromatic and heterocyclic molecules, sometimes utilizing aryne intermediates, which could potentially be applied to precursors derived from long-chain trifluoromethyl ketones. researchgate.netrsc.org

Intermediates in the Synthesis of Biologically Relevant Fluorinated Molecules

The incorporation of fluorine into biologically active molecules can significantly enhance their metabolic stability and bioavailability. mdpi.commdpi.comnih.gov this compound represents a valuable intermediate for the synthesis of such molecules, where the trifluoromethyl ketone moiety can be transformed into other functional groups or act as a bioisostere for other chemical groups. The synthesis of peptidyl trifluoromethyl ketones, for example, has been a successful strategy in developing potent enzyme inhibitors. nih.govacs.org The general synthetic route often involves the coupling of N-protected amino acids with a trifluoromethyl ketone-containing fragment. The long undecyl chain in this compound could be exploited in the synthesis of lipidated peptides or other molecules designed to interact with hydrophobic pockets in biological targets.

Strategy for Incorporating Biologically Recognizable Moieties into Fluorinated Structures

A key strategy in drug design is to combine the beneficial properties of fluorine with molecular fragments that are recognized by biological systems. This compound can be utilized in this approach by attaching biologically recognizable moieties to its structure. For example, the long alkyl chain itself can be considered a lipophilic tail that promotes interaction with cell membranes or hydrophobic regions of proteins. Furthermore, the ketone functionality can be a handle for attaching other groups, such as sugars, amino acids, or other pharmacophores, through various chemical reactions. This modular approach allows for the creation of a diverse range of fluorinated molecules with tailored biological activities. Recent research has highlighted methods to site-selectively incorporate fluorine into complex natural product-like structures, and building blocks like this compound could be integrated into such biosynthetic or semi-synthetic pathways. nih.gov

Chemical Probes and Mechanistic Studies of Enzyme Inhibition

Trifluoromethyl ketones are a well-established class of reversible covalent inhibitors for a variety of enzymes, particularly serine and cysteine proteases. nih.govresearchgate.net Their unique mechanism of action and tunable properties make them excellent chemical probes for studying enzyme function and for the development of therapeutic agents.

Inhibition Mechanisms of Trifluoromethyl Ketones via Covalent Adduct Formation (e.g., Gem-diol Formation with Enzymes)

The inhibitory activity of trifluoromethyl ketones stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. In aqueous environments, trifluoromethyl ketones exist in equilibrium with their hydrated gem-diol form. researchgate.net When a trifluoromethyl ketone inhibitor binds to the active site of a serine or cysteine protease, the catalytic serine or cysteine residue performs a nucleophilic attack on the carbonyl carbon. This results in the formation of a stable, covalent hemiketal or thiohemiketal adduct, respectively. nih.gov This adduct mimics the transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity. The formation of this covalent adduct is often a slow process, leading to time-dependent inhibition, where the potency of the inhibitor increases with incubation time. nih.gov

Table 1: Key Steps in the Covalent Inhibition of Proteases by Trifluoromethyl Ketones

| Step | Description |

| 1. Initial Binding | The trifluoromethyl ketone inhibitor binds non-covalently to the enzyme's active site. |

| 2. Nucleophilic Attack | The catalytic residue (e.g., serine or cysteine) attacks the electrophilic carbonyl carbon of the inhibitor. |

| 3. Covalent Adduct Formation | A stable hemiketal or thiohemiketal adduct is formed, inactivating the enzyme. |

| 4. Reversibility | The inhibition is typically reversible, with the adduct able to break down to regenerate the active enzyme and the inhibitor. |

Structure-Activity Relationship (SAR) Studies based on Chemical Features (e.g., Alkyl Chain Length, Sulfur Oxidation State, Steric Effects) and Binding Kinetics

The inhibitory potency and selectivity of trifluoromethyl ketones can be finely tuned by modifying their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into the key determinants of their inhibitory activity.

Steric Effects: The steric bulk of the inhibitor can influence its ability to fit into the enzyme's active site. While a certain degree of steric complementarity is required for effective binding, excessively bulky groups can lead to steric clashes and reduced potency. nih.gov

Table 2: Factors Influencing the Inhibitory Potency of Trifluoromethyl Ketones

| Feature | Influence on Inhibitory Activity |

| Trifluoromethyl Group | Increases the electrophilicity of the carbonyl carbon, promoting covalent adduct formation. |

| Alkyl Chain | Contributes to binding affinity through hydrophobic interactions with the enzyme. |

| Steric Hindrance | Can either enhance or diminish binding depending on the complementarity with the enzyme's active site. |

| Lipophilicity | An optimal level of lipophilicity is generally required for potent inhibition. nih.gov |

Quantitative structure-activity relationship (QSAR) models have been developed to correlate the physicochemical properties of trifluoromethyl ketone inhibitors with their biological activity. clinpgx.orgnih.gov These models have shown that parameters such as molecular volume and electronic properties are important predictors of inhibitory potency and selectivity. clinpgx.org

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes for 1,1,1-Trifluorotridecan-2-one

The chemical industry's growing emphasis on sustainability necessitates the development of environmentally benign synthetic methods. For a molecule like this compound, future research will undoubtedly focus on greener routes that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the use of fluoroform (HCF₃), a potent greenhouse gas and industrial byproduct, as a trifluoromethylating agent. beilstein-journals.orgnih.gov Recent studies have demonstrated the effective synthesis of trifluoromethyl ketones from esters using a fluoroform/KHMDS/triglyme system. beilstein-journals.orgnih.gov This approach offers a straightforward and atom-economical pathway to the desired products. beilstein-journals.orgnih.gov Adapting this methodology to long-chain esters would be a key step towards a more sustainable synthesis of this compound.

Another green approach involves the catalytic oxyfluorination of olefins. organic-chemistry.org This metal-free method provides a green and practical route to α-fluoroketones. organic-chemistry.orgrsc.org The development of catalysts that can efficiently and selectively perform this transformation on long-chain terminal olefins would represent a significant advancement.

| Green Synthesis Approach | Key Features | Potential for this compound Synthesis |

| Fluoroform-based Trifluoromethylation | Utilizes a greenhouse gas byproduct; straightforward process. beilstein-journals.orgnih.gov | Adaptation to long-chain esters (e.g., methyl tridecanoate) could provide a direct and sustainable route. |

| Catalytic Oxyfluorination of Olefins | Metal-free; environmentally benign. organic-chemistry.org | Development of catalysts for the selective oxyfluorination of 1-tridecene (B165156) would be a novel approach. |

| Dehydrative C-alkylation | Aldehyde/ketone-catalyzed; high selectivity. rsc.org | Could be explored for the coupling of trifluoroacetone with long-chain alcohols. |

Chemo- and Regioselective Functionalization Strategies for Long-Chain Fluorinated Ketones

The ability to selectively modify different parts of the this compound molecule is crucial for creating new derivatives with tailored properties. Future research will focus on developing highly selective catalytic systems to achieve this.

Transition metal-catalyzed C-H functionalization is a powerful tool for the direct modification of organic molecules. rsc.orgrsc.org Ketone-directed C-H functionalization has seen significant growth, and applying these methods to long-chain fluorinated ketones could allow for precise modifications at various positions along the aliphatic chain. rsc.orgrsc.org Ruthenium-catalyzed cross-coupling reactions, known for their high chemo- and regioselectivity, could be employed to introduce further complexity to the molecule. nih.gov

Furthermore, ligand-controlled catalysis offers a sophisticated strategy for directing the outcome of a reaction. nih.gov By carefully selecting the ligand, it may be possible to achieve selective functionalization at either the α- or β-position of the ketone, or even on the trifluoromethyl group itself. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency